molecular formula C25H24ClNO2 B7950855 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B7950855
M. Wt: 405.9 g/mol
InChI Key: NWARGEGVLYRRED-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-methylphenol with 3-chlorobenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and carboxylation, to yield the final compound .

Chemical Reactions Analysis

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARGEGVLYRRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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